7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Overview
Description
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the benzazepine class This compound is characterized by a benzene ring fused to an azepine ring, with a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in neurotransmitter pathways, thereby exerting its effects on the central nervous system .
Comparison with Similar Compounds
1,2,4,5-tetrahydro-3-benzazepine: Similar in structure but lacks the methoxy group.
7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Contains additional hydroxyl groups, which may alter its chemical and biological properties.
1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine:
Uniqueness: The presence of the methoxy group in 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other benzazepine derivatives and highlights its potential in various research and industrial applications.
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVWMDYPHDMFME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46180-98-7 | |
Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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